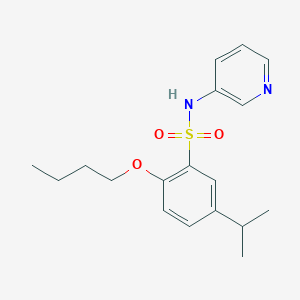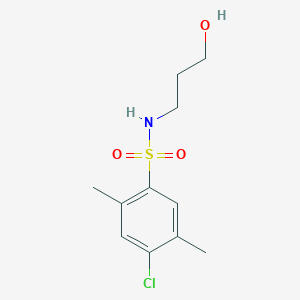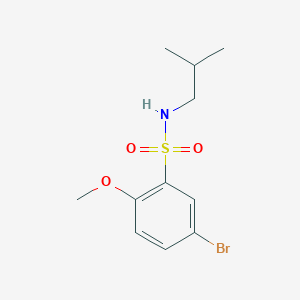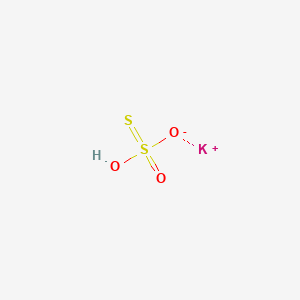
Thiosulfuric acid (H2S2O3), potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiosulfuric acid (H2S2O3), potassium salt, also known as potassium thiosulfate, is an inorganic compound with the chemical formula K₂S₂O₃. It is a colorless or white crystalline solid that is highly soluble in water. This compound is known for its unique chemical properties and has various applications in different fields, including agriculture, photography, and chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium thiosulfate can be synthesized through the reaction of potassium hydroxide (KOH) with elemental sulfur (S). The process involves the formation of potassium polysulfide, which is then converted to potassium thiosulfate. The reaction conditions typically include maintaining a temperature of around 80°C to ensure complete dissolution of sulfur .
Industrial Production Methods
In industrial settings, potassium thiosulfate is produced by reacting potassium hydroxide with thiosulfuric acid. The process begins with the reaction of sulfur dioxide (SO₂) and sulfur to create sulfur trioxide (SO₃), which is then dissolved in water to form thiosulfuric acid. This acid is subsequently reacted with potassium hydroxide to produce potassium thiosulfate .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a reducing agent and can react with oxidizing agents such as iodine and chlorine.
Common Reagents and Conditions
Oxidation: Potassium thiosulfate reacts with iodine (I₂) to form potassium tetrathionate (K₂S₄O₆) and potassium iodide (KI). The reaction is typically carried out in an aqueous solution.
Reduction: In the presence of strong oxidizing agents like chlorine (Cl₂), potassium thiosulfate is oxidized to potassium sulfate (K₂SO₄).
Substitution: Potassium thiosulfate can react with metal ions to form metal thiosulfate complexes
Major Products Formed
- Potassium tetrathionate (K₂S₄O₆)
- Potassium sulfate (K₂SO₄)
- Metal thiosulfate complexes
Applications De Recherche Scientifique
Potassium thiosulfate has a wide range of applications in scientific research:
- Chemistry : It is used as a reagent in various chemical reactions, including the synthesis of polyacrylonitrile nanoparticles and the pretreatment of graphite powder for the synthesis of graphene oxide .
- Biology : Potassium thiosulfate is used in the preparation of aqueous biphasic systems for the extraction of organic compounds .
- Medicine : It is used as a sulfur donor in the treatment of acute cyanide poisoning when administered sequentially with sodium nitrite .
- Industry : In agriculture, potassium thiosulfate is used as a specialty fertilizer due to its high potassium and sulfur content, which enhances crop growth and yield . It is also used as a photographic fixer in the field of photography .
Mécanisme D'action
The mechanism of action of potassium thiosulfate involves its ability to act as a reducing agent. In the treatment of cyanide poisoning, it reacts with cyanide to form thiocyanate, a less toxic compound that is excreted by the kidneys . In agriculture, its high potassium and sulfur content helps improve soil fertility and plant growth .
Comparaison Avec Des Composés Similaires
Potassium thiosulfate is similar to other thiosulfate salts, such as sodium thiosulfate (Na₂S₂O₃) and ammonium thiosulfate ((NH₄)₂S₂O₃). it has unique properties that make it particularly useful in certain applications:
- Sodium thiosulfate : Commonly used in medical treatments and as a photographic fixer. It is also used in water treatment to dechlorinate water .
- Ammonium thiosulfate : Used primarily as a fertilizer in agriculture .
Potassium thiosulfate’s high solubility in water and its effectiveness as a fertilizer make it a preferred choice in agricultural applications .
Propriétés
Numéro CAS |
10233-00-8 |
|---|---|
Formule moléculaire |
C29H32ClNO2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
potassium;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/K.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
HMJCXVAXZCDOLV-UHFFFAOYSA-M |
SMILES |
OS(=O)(=S)[O-].[K+] |
SMILES canonique |
OS(=O)(=S)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



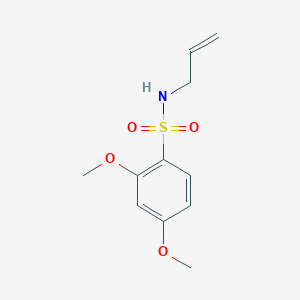

![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)



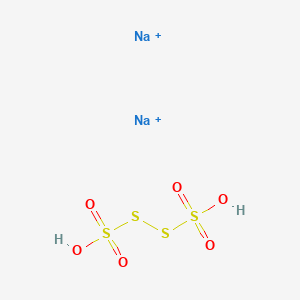
![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)

